molecular formula C9H15N B14488490 2-Methyl-2-azabicyclo[3.3.1]non-7-ene CAS No. 64157-72-8

2-Methyl-2-azabicyclo[3.3.1]non-7-ene

Katalognummer: B14488490
CAS-Nummer: 64157-72-8
Molekulargewicht: 137.22 g/mol
InChI-Schlüssel: XHXMABUBDZPUCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-azabicyclo[331]non-7-ene is a bicyclic compound containing a nitrogen atom within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-azabicyclo[3.3.1]non-7-ene can be achieved through several methods. One common approach involves the reaction of cyclohex-3-ene-1-carbaldehyde with an amine under specific conditions to form the desired bicyclic structure . Another method includes the use of a Michael reaction to form a carbon-carbon bond, followed by cyclization to yield the bicyclic compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-azabicyclo[3.3.1]non-7-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure, which provide unique reactivity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce amines or alcohols .

Wirkmechanismus

The mechanism of action of 2-Methyl-2-azabicyclo[3.3.1]non-7-ene involves its interaction with molecular targets through its nitrogen atom and bicyclic structure. These interactions can affect various pathways, leading to changes in chemical reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Methyl-2-azabicyclo[3.3.1]non-7-ene include other azabicyclic compounds such as 2-Azabicyclo[3.2.1]octane and 3-Azabicyclo[3.3.1]non-3-ene .

Uniqueness

What sets this compound apart from similar compounds is its specific bicyclic structure and the presence of a methyl group, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific molecular interactions and stability .

Eigenschaften

CAS-Nummer

64157-72-8

Molekularformel

C9H15N

Molekulargewicht

137.22 g/mol

IUPAC-Name

2-methyl-2-azabicyclo[3.3.1]non-7-ene

InChI

InChI=1S/C9H15N/c1-10-6-5-8-3-2-4-9(10)7-8/h2,4,8-9H,3,5-7H2,1H3

InChI-Schlüssel

XHXMABUBDZPUCX-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2CC=CC1C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.